Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate
CAS No.: 85455-71-6
Cat. No.: VC17021465
Molecular Formula: C17H13NaO5S
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85455-71-6 |
|---|---|
| Molecular Formula | C17H13NaO5S |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | sodium;3-hydroxy-4-[(2-hydroxyphenyl)methyl]naphthalene-1-sulfonate |
| Standard InChI | InChI=1S/C17H14O5S.Na/c18-15-8-4-1-5-11(15)9-14-12-6-2-3-7-13(12)17(10-16(14)19)23(20,21)22;/h1-8,10,18-19H,9H2,(H,20,21,22);/q;+1/p-1 |
| Standard InChI Key | VRBSMDAVVGUERI-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O.[Na+] |
Introduction
Chemical Structure and Molecular Characterization
Structural Features
The compound’s IUPAC name, sodium;3-hydroxy-4-[(2-hydroxyphenyl)methyl]naphthalene-1-sulfonate, reflects its polycyclic architecture. The naphthalene core is substituted at the 1-position with a sulfonate group (), at the 3-position with a hydroxy group (), and at the 4-position with a (2-hydroxyphenyl)methyl moiety . This arrangement creates a planar, conjugated system with potential for -stacking interactions, a feature common in bioactive molecules and dyes .
The canonical SMILES string and InChIKey VRBSMDAVVGUERI-UHFFFAOYSA-M provide precise descriptors for computational modeling and synthesis .
Synthesis and Chemical Reactivity
Synthetic Pathways
Though no explicit synthesis route is documented for this compound, plausible methods can be inferred from related sulfonated naphthalenes:
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Sulfonation: Electrophilic substitution of naphthalene with fuming sulfuric acid introduces the sulfonate group at the 1-position.
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Friedel-Crafts Alkylation: Reaction with 2-hydroxybenzyl chloride under Lewis acid catalysis (e.g., AlCl) attaches the (2-hydroxyphenyl)methyl group at the 4-position.
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Hydroxylation: Oxidation or hydroxylative dearomatization introduces the 3-hydroxy group.
Yield optimization remains unexplored, but similar multi-step syntheses report efficiencies of 15–30% .
Stability and Reactivity
The sodium sulfonate group enhances water solubility but may limit stability in acidic conditions, where protonation could precipitate the free sulfonic acid. The phenolic hydroxy groups (pK ~10) are susceptible to oxidation, necessitating inert atmospheres during storage .
Physicochemical Properties
The compound’s sulfonate group dominates its solubility profile, enabling dissolution in polar solvents (water, DMSO) but poor solubility in apolar media (hexane, chloroform) .
Future Research Directions
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Synthesis Optimization: Develop high-yield, scalable routes using green chemistry principles (e.g., catalytic sulfonation).
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Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activity in vitro.
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Materials Science: Explore use in ion-exchange resins or conductive polymers leveraging the sulfonate group.
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Toxicology Studies: Establish acute and chronic toxicity profiles for industrial or pharmaceutical use.
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